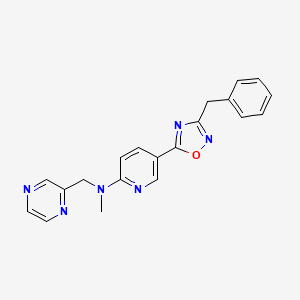

![molecular formula C18H15ClN2O2 B5148154 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)

2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone

Übersicht

Beschreibung

2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMNQ, is a member of the naphthoquinone family of compounds, which have been shown to have a range of biological activities. DMNQ has been found to have a number of interesting properties, including its ability to induce oxidative stress and its potential as a tool for studying redox signaling pathways.

Wirkmechanismus

The mechanism of action of 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone involves the generation of reactive oxygen species (ROS) through redox cycling. 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone is reduced by cellular reductants such as NADH, leading to the formation of a semiquinone radical. This radical can then react with oxygen to form superoxide, which can then be converted to hydrogen peroxide and other ROS. The generation of ROS by 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone can lead to oxidative stress and activation of redox-sensitive signaling pathways.

Biochemical and Physiological Effects:

2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress, activation of redox-sensitive transcription factors, and modulation of cellular signaling pathways. This compound has also been shown to have cytotoxic effects on cancer cells, and has been proposed as a potential anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying redox signaling pathways. However, this compound can also be cytotoxic, and care must be taken to ensure that the concentration used in experiments is appropriate. In addition, 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone is not suitable for use in vivo due to its toxicity.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone. One area of interest is the development of analogs of this compound that have improved properties, such as reduced toxicity or increased potency. Another area of interest is the use of 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone as a tool for studying redox signaling pathways in disease models, such as cancer or neurodegenerative diseases. Finally, 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone may have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to explore this possibility.

Synthesemethoden

2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitronaphthalene with 4-(dimethylamino)aniline in the presence of a reducing agent such as iron powder. Other synthesis methods include the reaction of 2-chloro-3-nitronaphthalene with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone has been used extensively in scientific research as a tool for studying redox signaling pathways. This compound has been found to induce oxidative stress in cells, which can lead to the activation of redox-sensitive transcription factors such as NF-κB and AP-1. 2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone has also been used to study the role of redox signaling in a range of biological processes, including inflammation, apoptosis, and cell proliferation.

Eigenschaften

IUPAC Name |

2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-21(2)12-9-7-11(8-10-12)20-16-15(19)17(22)13-5-3-4-6-14(13)18(16)23/h3-10,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCBGAQTKDYXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293767 | |

| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42262-96-4 | |

| Record name | NSC92081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

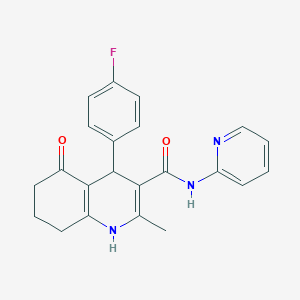

![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B5148071.png)

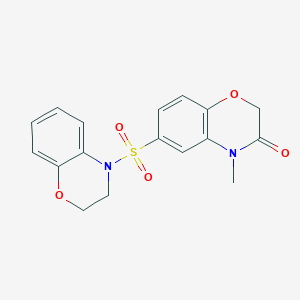

![1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)

![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)

![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)

![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)

![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)

![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)

![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)

![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)